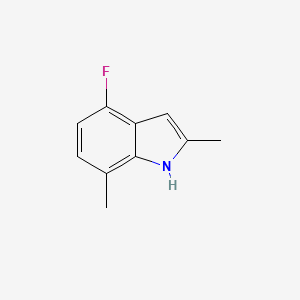
1-Bromo-2,5-difluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-difluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrF2O It is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,5-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,5-difluoro-3-methoxyanisole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Bromo-2,5-difluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming difluoroanisole derivatives. This can be achieved using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,5-difluoro-3-methoxyanisole .
Scientific Research Applications
1-Bromo-2,5-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique substituents.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 1-Bromo-2,5-difluoro-3-methoxybenzene exerts its effects is largely dependent on its interactions with other molecules. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
1-Bromo-2,5-difluoro-3-methoxybenzene can be compared to other similar compounds, such as:
- 1-Bromo-4,5-difluoro-2-methoxybenzene
- 2-Bromo-1,3-difluoro-5-methoxybenzene
- 1-Bromo-3,4-difluoro-2-methoxybenzene
These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of bromine, fluorine, and methoxy groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C7H5BrF2O |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
1-bromo-2,5-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
InChI Key |
FGCFWHLFLHQXIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



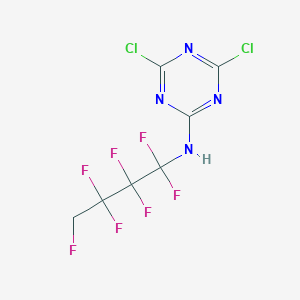
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)

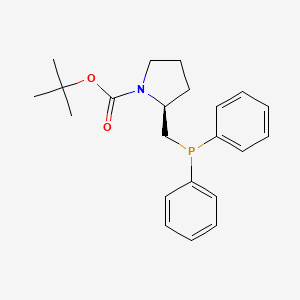
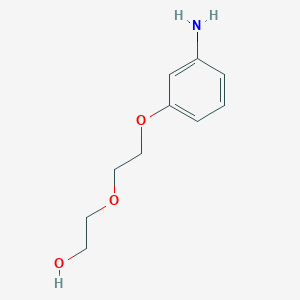
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
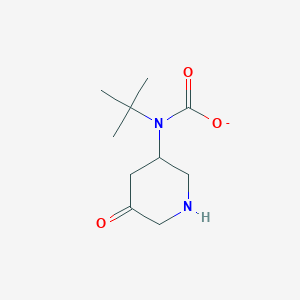
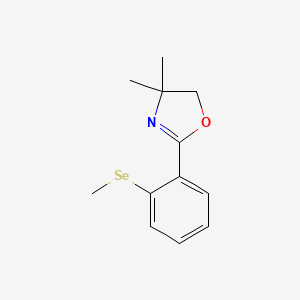
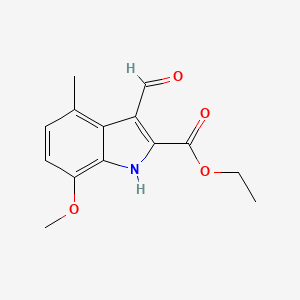

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
